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Compound of Interest

Compound Name: Tedizolid

Cat. No.: B1663884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of tedizolid, a
next-generation oxazolidinone antibiotic, in human plasma. Tedizolid is administered as the
prodrug tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by
endogenous phosphatases.[1][2] This document summarizes key pharmacokinetic parameters,
details the experimental protocols for its study, and visualizes its metabolic pathway and typical
study workflows.

Pharmacokinetic Profile

Tedizolid exhibits a predictable pharmacokinetic profile characterized by high oral
bioavailability, a long half-life supporting once-daily dosing, and extensive distribution into
tissues.[3][4] Its pharmacokinetics are linear over the clinical dose range.[4]

Absorption

Following oral administration of tedizolid phosphate, the prodrug is rapidly and extensively
converted to tedizolid.[1] The absolute oral bioavailability of tedizolid is high, approximately
91%, allowing for seamless transition between intravenous (IV) and oral therapy without dose
adjustment.[5][6] Peak plasma concentrations (Cmax) are typically reached within 3 to 3.5
hours after oral dosing.[1][3] The administration of tedizolid with food delays the time to Cmax
and lowers the peak concentration, but does not significantly affect the overall systemic
exposure (AUC).[7][8]
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Distribution

Tedizolid has a mean steady-state volume of distribution ranging from 67 to 80 liters, indicating
good tissue penetration.[3][6] It is moderately bound to human plasma proteins, with protein
binding reported to be in the range of 70% to 90%.[3][8] Studies using microdialysis have
demonstrated that unbound tedizolid concentrations in the interstitial fluid of skin and soft
tissues are comparable to free concentrations in plasma.[9][10]

Metabolism

Tedizolid phosphate is the administered prodrug and is rapidly hydrolyzed by non-specific
phosphatases in the plasma to form the active drug, tedizolid.[2][11] Tedizolid is the only
measurable metabolite in plasma.[2] The primary metabolic pathway for tedizolid is sulfation to
form an inactive sulfate conjugate.[2][11] This metabolism occurs primarily in the liver.[11]

Excretion

The major route of elimination for tedizolid and its metabolites is through the feces, accounting
for approximately 82% of the administered dose, primarily as the inactive sulfate metabolite.[3]
A smaller portion, around 18%, is excreted in the urine.[3] The terminal half-life of tedizolid is
approximately 11 to 12 hours, which supports a once-daily dosing regimen.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tedizolid in human
plasma from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Tedizolid (200 mg) in Healthy Adults
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Parameter Oral Administration Intra\-/e-nous-
Administration

Cmax (mg/L) ~2.2[3] ~2.6[5]

Tmax (hr) ~3.5[3] Not Applicable
AUCO-% (mg-h/L) ~26.0[5] ~28.4[5]

t1/2 (hr) ~12[3] ~11[4]

Vz/F (L) 67-80[3] Not Applicable
CL/F (L/h) 5.9-6.5[4] Not Applicable
Oral Bioavailability (%) ~91[4][5] Not Applicable

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Tedizolid (200 mg once daily)

o . Intravenous
Parameter Oral Administration o ]
Administration
Cmax (mg/L) ~2.2[3] ~2.9
AUCO0-24h (mg-h/L) ~29.2[4] ~29.2[4]
Accumulation Ratio (AUC) ~1.3[5] ~1.28[5]

Experimental Protocols

The determination of tedizolid concentrations in human plasma is crucial for pharmacokinetic
studies. The most common and validated method is High-Performance Liquid Chromatography
coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][12][13]

Sample Collection and Preparation

» Blood Collection: Whole blood samples are collected from subjects at predetermined time
points into tubes containing an anticoagulant (e.g., K2ZEDTA).

e Plasma Separation: The blood samples are centrifuged to separate the plasma.
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Storage: Plasma samples are stored at -80°C until analysis.

Protein Precipitation: For analysis, plasma samples are typically prepared by protein
precipitation. An organic solvent, such as acetonitrile or a mixture of acetonitrile and
methanol, is added to the plasma sample to precipitate the proteins.[13][14]

Internal Standard: An internal standard (e.g., a deuterated form of tedizolid like tedizolid-
d3) is added to the samples to ensure accuracy and precision during analysis.[12]

Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at
high speed to pellet the precipitated proteins. The clear supernatant containing tedizolid and
the internal standard is then transferred for analysis.[14]

HPLC-MS/MS Analysis

Chromatographic Separation: The prepared sample is injected into an HPLC system.
Separation is typically achieved on a C18 reverse-phase column with a gradient elution
using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water)
and an organic component (e.g., acetonitrile or methanol).[13][14]

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer. Detection is performed using positive electrospray ionization (ESI+) in the
multiple reaction monitoring (MRM) mode.[12][13]

MRM Transitions: Specific precursor-to-product ion transitions are monitored for tedizolid
and the internal standard. For tedizolid, a common transition is m/z 371.0 - m/z 343.1.[13]

Quantification: The concentration of tedizolid in the plasma samples is determined by
comparing the peak area ratio of tedizolid to the internal standard against a calibration
curve prepared with known concentrations of tedizolid in blank plasma.[14]

Visualizations
Metabolic Pathway of Tedizolid Phosphate

Hydrolysis by Sulfation
Tedizolid Phosphate Plasma Phosphatases Tedizolid Liver Tedizolid Sulfate Excretion
(Prodrug) (Active Moiety) (Inactive Metabolite) (Feces and Urine)
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Caption: Metabolic conversion of tedizolid phosphate to active tedizolid and its subsequent
inactivation and excretion.

Experimental Workflow for a Tedizolid Pharmacokinetic
Study
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Caption: A typical workflow for a clinical pharmacokinetic study of tedizolid.

Conclusion
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Tedizolid demonstrates a favorable pharmacokinetic profile in human plasma, characterized by
high oral bioavailability, a long half-life enabling once-daily dosing, and good tissue penetration.
The prodrug, tedizolid phosphate, is rapidly converted to the active moiety, tedizolid, which is
then primarily eliminated via hepatic metabolism to an inactive sulfate conjugate. The well-
established and validated bioanalytical methods, such as HPLC-MS/MS, allow for accurate and
precise characterization of its pharmacokinetic properties, which are essential for guiding its
clinical use and further drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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